![molecular formula C20H31F3O3Sn B12632762 Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-25-5](/img/structure/B12632762.png)
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of a stannane (tin) core bonded to a trifluoromethoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of tributylstannane with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(C4H9)3SnH+C8H4ClF3O2→(C4H9)3SnOCOC8H4F3OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and stannane.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of new organotin compounds.
Oxidation: Formation of tin oxides or other oxidized tin species.
Hydrolysis: Formation of 2,4,5-trifluoro-3-methoxybenzoic acid and tributylstannane.
Aplicaciones Científicas De Investigación
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism by which tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves interactions with various molecular targets. The trifluoromethoxybenzoyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the stannane core can participate in coordination chemistry with metal ions and other electron-rich species. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Pentafluorophenyltributylstannane
Uniqueness
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is unique due to the presence of the trifluoromethoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
919299-25-5 |
|---|---|
Fórmula molecular |
C20H31F3O3Sn |
Peso molecular |
495.2 g/mol |
Nombre IUPAC |
tributylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C4H9.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-3-4-2;/h2H,1H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
KZZLUDLSZXLTJF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



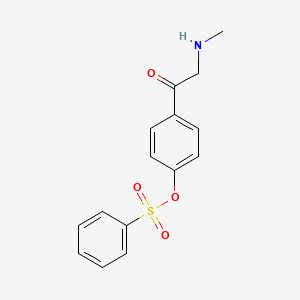
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)

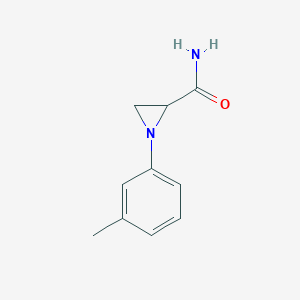
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
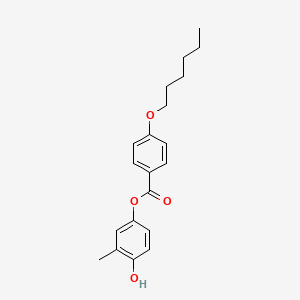
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
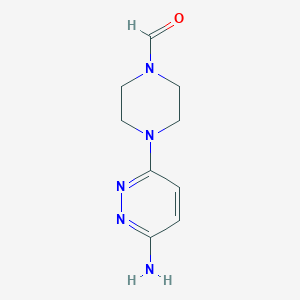
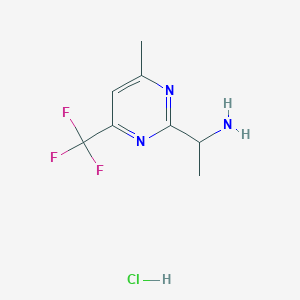

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)

